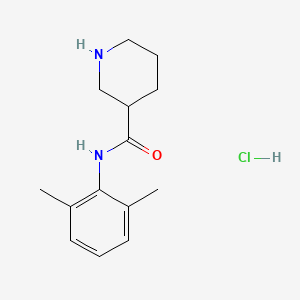

N-(2,6-dimethylphenyl)piperidine-3-carboxamide

Vue d'ensemble

Description

“N-(2,6-dimethylphenyl)piperidine-3-carboxamide” is a pharmaceutical secondary standard and certified reference material . It is also known as Bupivacaine Related Compound B . It is a local anesthetic agent that can cross biological membranes due to its lipid-soluble nature .

Synthesis Analysis

The synthesis process of “N-(2,6-dimethylphenyl)piperidine-3-carboxamide” starts with the readily available and cost-effective (R, S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material. It utilizes l-(–)-dibenzoyl tartaric acid for chiral separation, and then through substitution and a salting reaction, levobupivacaine hydrochloride is obtained with high purity . The total yield of the three steps is 45% .Molecular Structure Analysis

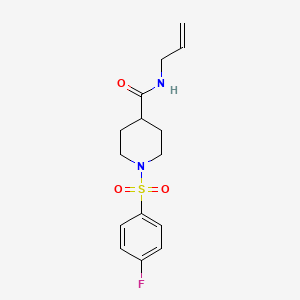

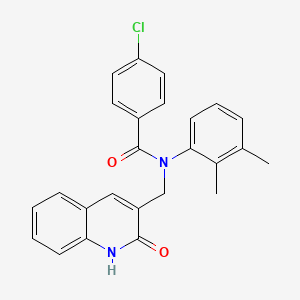

The molecular structure of “N-(2,6-dimethylphenyl)piperidine-3-carboxamide” is represented by the empirical formula C14H20N2O . Its molecular weight is 232.32 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(2,6-dimethylphenyl)piperidine-3-carboxamide” include chiral separation, substitution, and a salting reaction .Physical And Chemical Properties Analysis

“N-(2,6-dimethylphenyl)piperidine-3-carboxamide” is a white crystalline powder . It is soluble in chloroform and methanol . Its melting point is 114-117°C .Applications De Recherche Scientifique

Skeletal Muscle Sodium Channel Blockers : This compound, along with another analogue, was synthesized as a skeletal muscle sodium channel blocker and showed increased potency and use-dependent block compared to tocainide, suggesting potential as antimyotonic agents (Catalano et al., 2008).

Synthesis of Ropivacaine Hydrochloride : The compound has been utilized in the synthesis of Ropivacaine Hydrochloride, a local anesthetic, demonstrating its significance in pharmaceutical chemistry (Fu Xiaobin, 2012); (Ye Jiao & Guo Jia-bin, 2006).

Labelled Ropivacaine for Investigative Studies : The preparation of carbon-14 labelled ropivacaine, a local anaesthetic agent, involved using N-(2,6-dimethylphenyl)piperidine-3-carboxamide, indicating its utility in radiolabelled drug development for investigative purposes (Sahlberg, 1987).

Cannabinoid Receptor Research : The compound has been used in studies related to the CB1 cannabinoid receptor, aiding in understanding the molecular interactions and structure-activity relationships of cannabinoid receptor antagonists (Shim et al., 2002); (Lan et al., 1999); (Hurst et al., 2006).

Urokinase Receptor and Breast Tumor Metastasis : The compound was identified in a study targeting the urokinase receptor, with implications in breast cancer research, indicating its potential in the development of cancer therapeutics (Wang et al., 2011).

Anticonvulsant Activity : The compound was used as a structural lead in synthesizing analogues evaluated for anticonvulsant activity, showcasing its relevance in the development of new treatments for epilepsy and seizures (Ho et al., 2001).

Biological Screening and Fingerprint Applications : It has been involved in the synthesis of derivatives for antibacterial, antifungal, anthelmintic activity, and fingerprint detection, indicating its diverse applicability in forensic and biological research (Khan et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

“N-(2,6-dimethylphenyl)piperidine-3-carboxamide” is mainly used for the synthesis of bupivacaine, a long-acting amide local anesthetic suitable for peripheral nerve block, epidural block, and subarachnoid block . Its local anesthetic effect is stronger than lidocaine (about 4 times stronger) . It is commonly used as a hydrochloride salt .

Propriétés

IUPAC Name |

N-(2,6-dimethylphenyl)piperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O.ClH/c1-10-5-3-6-11(2)13(10)16-14(17)12-7-4-8-15-9-12;/h3,5-6,12,15H,4,7-9H2,1-2H3,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVPXIMKUXQESQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7685899.png)